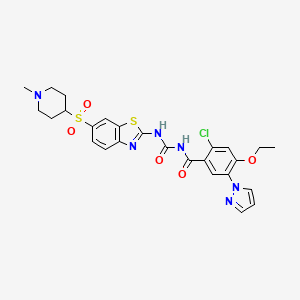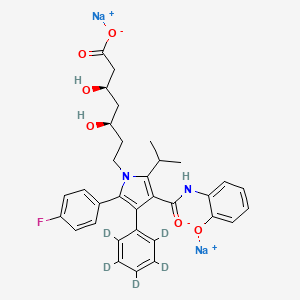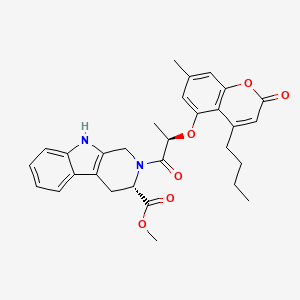
Antimalarial agent 16
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antimalarial agent 16 is a synthetic compound designed to combat malaria, a disease caused by Plasmodium parasites. Malaria remains a significant global health challenge, particularly in tropical and subtropical regions. This compound has shown promise in targeting the erythrocytic stage of the parasite’s life cycle, which is responsible for the symptomatic phase of the disease .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of antimalarial agent 16 involves multiple steps, including the formation of key intermediates through reactions such as condensation, cyclization, and functional group modifications. For instance, the synthesis of quinoline derivatives, which are common in antimalarial compounds, often involves the Biginelli reaction, where aldehydes, β-ketoesters, and urea are condensed under acidic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: Antimalarial agent 16 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation and alkylation reactions to introduce functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents such as thionyl chloride or alkyl halides.
Major Products: The major products formed from these reactions include various quinoline derivatives, which are crucial for the compound’s antimalarial activity .
Applications De Recherche Scientifique
Antimalarial agent 16 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on Plasmodium parasites and its potential to overcome drug resistance.
Medicine: Explored as a therapeutic agent in clinical trials for the treatment of malaria.
Industry: Utilized in the development of new antimalarial drugs and formulations
Mécanisme D'action
The mechanism of action of antimalarial agent 16 involves the inhibition of heme detoxification in Plasmodium parasites. The compound binds to heme, preventing its conversion to non-toxic hemozoin, leading to the accumulation of toxic heme and subsequent parasite death. This mechanism is similar to that of other quinoline-based antimalarials .
Comparaison Avec Des Composés Similaires
Chloroquine: A widely used antimalarial with a similar mechanism of action but facing resistance issues.
Mefloquine: Another quinoline derivative with a longer half-life and different side effect profile.
Artemisinin: A sesquiterpene lactone with a rapid action but different molecular targets
Uniqueness: Antimalarial agent 16 stands out due to its improved efficacy against drug-resistant strains of Plasmodium falciparum and its potential for combination therapy with other antimalarials to enhance treatment outcomes .
Propriétés
Formule moléculaire |
C30H32N2O6 |
|---|---|
Poids moléculaire |
516.6 g/mol |
Nom IUPAC |
methyl (3S)-2-[(2R)-2-(4-butyl-7-methyl-2-oxochromen-5-yl)oxypropanoyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate |
InChI |
InChI=1S/C30H32N2O6/c1-5-6-9-19-14-27(33)38-26-13-17(2)12-25(28(19)26)37-18(3)29(34)32-16-23-21(15-24(32)30(35)36-4)20-10-7-8-11-22(20)31-23/h7-8,10-14,18,24,31H,5-6,9,15-16H2,1-4H3/t18-,24+/m1/s1 |
Clé InChI |
BATLVNNXAABWSL-KOSHJBKYSA-N |
SMILES isomérique |
CCCCC1=CC(=O)OC2=C1C(=CC(=C2)C)O[C@H](C)C(=O)N3CC4=C(C[C@H]3C(=O)OC)C5=CC=CC=C5N4 |
SMILES canonique |
CCCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OC(C)C(=O)N3CC4=C(CC3C(=O)OC)C5=CC=CC=C5N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


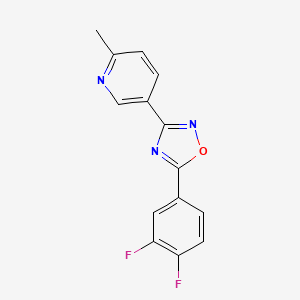

![[(2R)-3-carboxy-2-(3-hydroxy-3-methylbutanoyl)oxypropyl]-dimethyl-(trideuteriomethyl)azanium;perchlorate](/img/structure/B12399427.png)
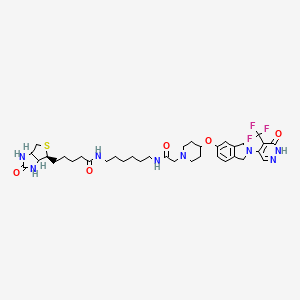


![(2R,3S,5R)-2-[6-(benzylamino)-2-chloropurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12399445.png)


![[(2R,5S)-5-(6-aminopurin-9-yl)-4-fluoro-2,5-dihydrofuran-2-yl]methanol](/img/structure/B12399456.png)
![(2R,3R,5R)-2-[6-(furan-2-ylmethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12399466.png)

